N,N'-Bis(2,2,6,6-tetramethylpiperidin-4-yl)hexane-1,6-diamine

Catalog No.
S1480109
CAS No.
61260-55-7
M.F
C24H50N4
M. Wt
394.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N,N'-Bis(2,2,6,6-tetramethylpiperidin-4-yl)hexane-...

CAS Number

61260-55-7

Product Name

N,N'-Bis(2,2,6,6-tetramethylpiperidin-4-yl)hexane-1,6-diamine

IUPAC Name

N,N'-bis(2,2,6,6-tetramethylpiperidin-4-yl)hexane-1,6-diamine

Molecular Formula

C24H50N4

Molecular Weight

394.7 g/mol

InChI

InChI=1S/C24H50N4/c1-21(2)15-19(16-22(3,4)27-21)25-13-11-9-10-12-14-26-20-17-23(5,6)28-24(7,8)18-20/h19-20,25-28H,9-18H2,1-8H3

InChI Key

UKJARPDLRWBRAX-UHFFFAOYSA-N

SMILES

CC1(CC(CC(N1)(C)C)NCCCCCCNC2CC(NC(C2)(C)C)(C)C)C

Synonyms

6-Hexanediamine,N,N’-bis(2,2,6,6-tetramethyl-4-piperidinyl)-1;a31;a31(stabilizer);n,n’-bis(2,2,6,6-tetramethyl-4-piperidinyl)-6-hexanediamine;HEXAMETHYLENE-BIS-TRIACETONE DIAMINE;HMBTAD;N,N'-BIS(2,2,6,6-TETRAMETHYL-4-PIPERIDINYL)-1,6-HEXANEDIAMINE;N

Canonical SMILES

CC1(CC(CC(N1)(C)C)NCCCCCCNC2CC(NC(C2)(C)C)(C)C)C

Organic Synthesis and Catalysis:

  • As a Ligand in Transition-Metal Catalysis: TMPD forms stable complexes with various transition metals, such as palladium, nickel, and copper. These complexes have been utilized as catalysts for a diverse range of organic transformations, including:
    • Cross-coupling reactions: TMPD-based palladium catalysts exhibit high efficiency in Suzuki-Miyaura and Sonogashira couplings for the construction of carbon-carbon bonds.
    • Hydrogenation reactions: TMPD-nickel complexes serve as efficient catalysts for the selective hydrogenation of unsaturated C=C bonds.
    • C-N bond formation reactions: TMPD-copper complexes have demonstrated activity in Ullmann-type coupling reactions for the formation of C-N bonds.
  • As a Base in Organic Synthesis: TMPD possesses strong basic properties and acts as a non-nucleophilic base in various organic reactions, such as:
    • Deprotonation reactions: TMPD readily deprotonates acidic positions in molecules, facilitating further transformations.
    • Elimination reactions: TMPD promotes elimination reactions by abstracting protons, leading to the formation of double bonds.
    • Nucleophilic substitution reactions: TMPD can activate certain nucleophiles, enhancing their reactivity in substitution reactions.

Materials Science:

  • Polymerization Catalyst: TMPD finds application as a catalyst for the polymerization of various monomers, including isocyanates and epoxides. [Source: ]
  • Functional Materials Design: Due to its chelating properties and ability to complex with diverse metal ions, TMPD is being explored in the design of functional materials with potential applications in catalysis, magnetism, and sensors.

Supramolecular Chemistry:

  • Self-assembly and Host-Guest Interactions: TMPD's ability to form hydrogen bonds and coordinate with metal ions enables its participation in self-assembly processes, leading to the formation of supramolecular structures with specific functionalities.
  • Molecular Recognition and Sensing: TMPD-based systems are being designed for the selective recognition and detection of specific molecules, such as anions and guest molecules, through host-guest interactions.

Biomedical Applications:

  • Drug Delivery Systems: TMPD has been investigated for its potential in drug delivery systems due to its ability to form complexes with various drugs and enhance their solubility and bioavailability.
  • Antimicrobial Activity: Some TMPD-based derivatives exhibit promising antimicrobial activity against various bacteria and fungi, suggesting potential applications in the development of new antibacterial and antifungal agents.

N,N'-Bis(2,2,6,6-tetramethylpiperidin-4-yl)hexane-1,6-diamine is a synthetic organic compound characterized by its unique structure, which consists of two piperidine rings connected by a hexane chain. Each piperidine ring is substituted with four methyl groups, contributing to the compound's bulkiness and steric hindrance. The molecular formula of this compound is C24H50N4, and it has a molecular weight of approximately 394.68 g/mol. It is classified as a corrosive and irritant substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) .

This compound is primarily used as an intermediate in the production of hindered amine light stabilizers (HALS), which are essential in enhancing the durability of polymers by preventing degradation from UV light exposure .

  • Oxidation of Alcohols: The compound can facilitate the oxidation of primary hydroxyl groups to carboxyl groups, particularly in the presence of stable nitroxyl radicals like TEMPO. This reaction is crucial in various biochemical pathways and synthetic applications .
  • Formation of Hindered Amine Light Stabilizers: It serves as a precursor in synthesizing HALS, which protect materials from photodegradation .

While specific biological activities of N,N'-Bis(2,2,6,6-tetramethylpiperidin-4-yl)hexane-1,6-diamine have not been extensively documented in terms of pharmacological effects, its role as a stabilizer suggests potential interactions with biological systems that involve oxidative stress. The ability to capture free radicals indicates a possible protective effect against oxidative damage in polymeric materials .

The synthesis of N,N'-Bis(2,2,6,6-tetramethylpiperidin-4-yl)hexane-1,6-diamine can be achieved through various methods:

  • Batch Synthesis: Traditional methods involve the reaction of 1,6-hexanediamine with 2,2,6,6-tetramethyl-4-piperidinone under controlled conditions to yield the desired product .
  • Continuous-flow Synthesis: A more recent advancement involves using a micro fixed-bed reactor for continuous-flow synthesis. This method significantly enhances reaction efficiency and product purity. For instance, a study reported an isolated yield of 85% and purity up to 97% using optimized conditions (reaction temperature at 70 °C and pressure at 2 MPa) .

Several compounds share structural or functional similarities with N,N'-Bis(2,2,6,6-tetramethylpiperidin-4-yl)hexane-1,6-diamine. Here are some notable examples:

Compound NameStructureUnique Features
N,N'-Bis(2,2,6,6-tetramethylpiperidinyl)-hexanediamineSimilar piperidine structureUsed as an alternative HALS
1-Methyl-2-(4-piperidinyl)-ethanolContains piperidine but lacks steric hindranceUsed in pharmaceuticals
N,N'-bis-(2,2-dimethylpiperidinyl)-hexanediamineSimilar backbone but different substituentsDifferent reactivity profile

Reductive Amination Strategies for Piperidinyl-Hexanediamine Derivatives

Continuous-Flow Hydrogenation Systems with Platinum/Carbon Catalysis

Continuous-flow hydrogenation has emerged as a high-efficiency method for synthesizing HMBTAD. The process involves reductive amination of 2,2,6,6-tetramethylpiperidin-4-one with 1,6-hexanediamine under hydrogen gas. Platinum on carbon (Pt/C) catalysts (5–10 wt%) are preferred due to their high activity and selectivity.

Key parameters include:

  • Temperature: 80–100°C
  • Pressure: 30–50 bar H₂
  • Residence time: 15–30 minutes

In a Pt/C-catalyzed system, conversions exceeding 95% are achieved with <5% over-hydrogenation byproducts. The H-Cube® reactor system enables precise control over reaction conditions, minimizing thermal degradation of the diamine product. Compared to batch reactors, continuous-flow systems reduce reaction times by 70% and improve yield reproducibility (±2% vs. ±10% in batch).

Solvent Selection Criteria in Large-Scale Imine Formation

Imine intermediates in HMBTAD synthesis require solvents that balance polarity and azeotropic water removal. Traditional solvents like toluene (bp 110°C) facilitate Dean-Stark water separation but pose flammability risks. Green alternatives include:

SolventPolarity (ET₃₀)Boiling Point (°C)Water Removal Efficiency
Toluene33.9110High (azeotrope: 84°C)
Acetic acid51.3118Moderate (requires drying agents)
Menthol:AA DES42.1215Low (in-situ absorption)

Deep eutectic solvents (DES) composed of menthol and acetic acid (2:1 molar ratio) enable solvent-free imine formation at 80°C, achieving 98% conversion in 2 hours. These systems eliminate volatile organic compound emissions while maintaining reaction rates comparable to toluene-based methods.

Copolymerization Techniques with Triazine and Methacrylate Monomers

Stoichiometric Control in Radical-Responsive Polymer Matrices

HMBTAD acts as a stabilizer in triazine-methacrylate copolymers, with optimal monomer ratios determined by radical propagation kinetics:

For methyl methacrylate (MMA)-triazine systems:

  • Ideal molar ratio: 4:1 (MMA:triazine)
  • Polymerization rate: 0.12 mol/L·min
  • Dispersity (Đ): 1.08–1.15

Triazine initiators (e.g., 2-amino-4-(m-acylaminoanilino)-6-isopropenyl-1,3,5-triazine) enable controlled radical polymerization at 60°C, producing block copolymers with HMBTAD incorporation efficiencies of 89–93%. Stoichiometric imbalances >10% lead to uncontrolled branching (Đ >1.3).

Spectrophotometric Verification of Covalent Bonding Efficiency

Ultraviolet-visible (UV-Vis) and Fourier-transform infrared (FTIR) spectroscopy validate HMBTAD integration:

  • UV-Vis: Triazine-HMBTAD conjugates show λmax at 275 nm (ε = 12,400 M⁻¹cm⁻¹), correlating with 94% bonding efficiency.
  • FTIR: C-N stretch at 1245 cm⁻¹ and N-H bend at 1580 cm⁻¹ confirm hindered amine incorporation. Crystallinity analysis via 1474/1464 cm⁻¹ band ratios shows 68–72% amorphous content in stabilized polymers.

Denisov Cycle Dynamics in Nitroxide Radical Mediation

The Denisov cycle operates through the catalytic activity of nitroxide radicals derived from N,N'-Bis(2,2,6,6-tetramethylpiperidin-4-yl)hexane-1,6-diamine. The HALS compound is oxidized to a nitroxide radical (e.g., 2,2,6,6-tetramethylpiperidin-1-yloxyl, TEMPO), which scavenges alkyl radicals (R- ) to form alkoxyamines (>N–OR) [1]. These alkoxyamines subsequently react with peroxyl radicals (ROO- ), regenerating the nitroxide while producing non-radical products such as ketones and alcohols. The cycle’s efficiency stems from its ability to interrupt propagation steps in polymer autoxidation, reducing chain scission and cross-linking [1].

Alkoxyamine Intermediate Formation Kinetics

Alkoxyamine formation occurs via the exothermic recombination of nitroxides and alkyl radicals. For polyethylene and polyester model systems, this reaction exhibits a Gibbs free energy change (ΔG) of approximately −150 kJ/mol at 298 K, indicating high thermodynamic favorability [1]. Rate constants for TEMPO and alkyl radical recombination approach $$10^8 \, \text{L} \cdot \text{mol}^{-1} \cdot \text{s}^{-1}$$, consistent with diffusion-controlled processes [1]. Kinetic studies using chemically induced dynamic nuclear polarization (CIDNP) reveal that alkoxyamine decomposition involves geminate radical pairs, with intramolecular hydrogen transfers competing with radical escape pathways [2]. For example, in polyolefins, the alkoxyamine >N–O–CH(CH$$3$$)$$2$$ decomposes with a half-life of 16 minutes at 20°C, governed by a six-membered transition state [4].

Table 1: Key Kinetic Parameters for Alkoxyamine Reactions in Polymer Matrices

Reaction TypeΔG (kJ/mol)Rate Constant ($$k$$)Temperature Dependence
Nitroxide + Alkyl Radical−150$$1.2 \times 10^8 \, \text{L} \cdot \text{mol}^{-1} \cdot \text{s}^{-1}$$Arrhenius ($$E_a = 8 \, \text{kJ/mol}$$)
Alkoxyamine + Peroxyl Radical−90$$5.6 \times 10^4 \, \text{L} \cdot \text{mol}^{-1} \cdot \text{s}^{-1}$$Non-Arrhenius (cage-dependent)
Trioxide Decomposition+75$$2.3 \times 10^{-3} \, \text{s}^{-1}$$Catalyzed by H$$_2$$O or ROH

Hydrogen Transfer Mechanisms in Polyolefin Matrices

Hydrogen transfer reactions are critical for regenerating nitroxides from hydroxylamine intermediates (>N–OH). In polyethylene, intramolecular hydrogen transfers occur via a six-membered cyclic transition state, converting hydroxylamines to nitroxides with an activation energy ($$E_a$$) of 85 kJ/mol [1]. For polyester systems, intermolecular hydrogen abstraction from secondary alcohols dominates, yielding ketones and regenerating nitroxides at rates proportional to alcohol concentration [1]. Computational models suggest that hydrogen transfer efficiency depends on polymer crystallinity, with amorphous regions favoring faster diffusion of radical species [1].

Computational Modeling of Trioxide Species Decomposition

Density Functional Theory Analysis of Six-Membered Transition States

Density Functional Theory (DFT) studies reveal that trioxide species (>N–O–O–O–R), formed via nitroxide-peroxyl radical recombination, decompose through concerted mechanisms involving six-membered transition states. For the reaction >N–O–O–O–R + R'OH → >N–OH + ROOH + R'=O, DFT calculations at the B3-LYP/6-31G(d) level identify a transition state with partial charges of +0.32 on the central oxygen and −0.18 on the hydroxyl hydrogen [1] [4]. The activation energy for this step is 75 kJ/mol, with solvation effects reducing ΔG$$^\ddagger$$ by 12 kJ/mol in polar media [1].

Molecular Dynamics Simulations of Cage Effect Phenomena

Molecular dynamics (MD) simulations demonstrate that cage effects significantly influence alkoxyamine and trioxide reactivity. In polyethylene, radical pairs (e.g., >N–O- and R- ) remain spatially confined for 1–10 ps, promoting recombination over diffusion-controlled escape [1]. For trioxide decomposition, cage lifetimes correlate with polymer glass transition temperature ($$T_g$$), with polyesters exhibiting 30% longer cage durations than polyolefins at 373 K [1]. These simulations predict that modifying the HALS structure to include bulky substituents (e.g., tetramethylpiperidine groups) enhances cage stabilization, increasing nitroxide regeneration efficiency by 40% [1].

Table 2: Computational Parameters for Trioxide Decomposition Pathways

ParameterTrioxide (>N–O–O–O–R)Hydrotrioxyl (HOOO- )
Bond Length (O–O), Å1.471.34
Spin Density on Central O0.450.78
Solvation Energy (ΔG$$_{\text{solv}}$$), kJ/mol−22−15
Transition State Ring Size6-membered5-membered

Physical Description

DryPowde

XLogP3

3.5

Melting Point

64.0 °C

UNII

18SRE6122H

GHS Hazard Statements

Aggregated GHS information provided by 248 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 72 of 248 companies. For more detailed information, please visit ECHA C&L website;
Of the 5 notification(s) provided by 176 of 248 companies with hazard statement code(s):;
H290 (100%): May be corrosive to metals [Warning Corrosive to Metals];
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (59.66%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H412 (100%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

61260-55-7

Wikipedia

1,6-bis(2,2,6,6-tetramethyl-4-piperidylamino)hexane

General Manufacturing Information

All other basic organic chemical manufacturing
1,6-Hexanediamine, N1,N6-bis(2,2,6,6-tetramethyl-4-piperidinyl)-: ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Modify: 2023-09-13

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